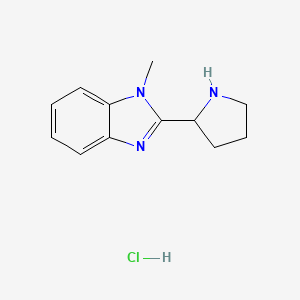

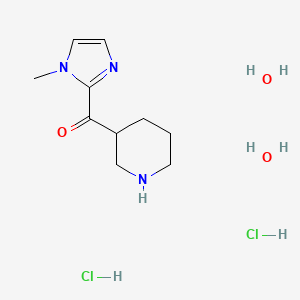

1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

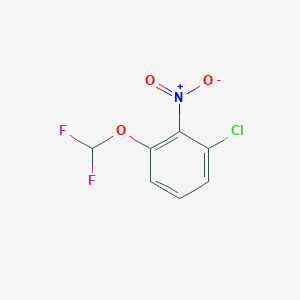

“1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, and Nicotine .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

The pyrrolidine ring in “this compound” can undergo various chemical reactions. For instance, it can be used to efficiently explore the pharmacophore space due to sp3-hybridization . The pyrrolidine ring can also contribute to the stereochemistry of the molecule .Scientific Research Applications

Anticancer Properties

1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride has shown potential in anticancer research. A study demonstrated that benzimidazole-based Zn(II) complexes exhibited significant cytotoxic properties against various carcinoma cells, particularly in SHSY5Y cells. These complexes were found to induce apoptosis, highlighting their potential as anticancer agents (Zhao et al., 2015).

Another research identified novel benzimidazole derivatives with anticipated anticancer activities. These compounds showed high potency against human liver carcinoma cell lines and pheochromocytoma of the rat adrenal medulla, with certain derivatives exhibiting significant efficacy (Nofal et al., 2011).

Fluorescent Probes for DNA Detection

Benzimidazole derivatives have been explored for their potential as fluorescent probes in DNA detection. A study on novel benzimidazo[1,2-a]quinolines substituted with various nuclei demonstrated enhanced fluorescence emission intensity when bound to ct-DNA, suggesting their application in DNA-specific fluorescent probes (Perin et al., 2011).

Corrosion Inhibition

Research has shown that benzimidazole derivatives can act as effective corrosion inhibitors. A study found that these compounds suppressed both cathodic and anodic processes of iron corrosion in hydrochloric acid solutions, demonstrating their potential application in corrosion prevention (Khaled, 2003).

Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, benzimidazole compounds have been synthesized and evaluated for various biological activities. This includes the investigation of antiarrhythmic, antiaggregation, and other pharmacological properties, identifying active compounds that could be potential drug candidates (Zhukovskaya et al., 2017).

Mechanism of Action

Properties

IUPAC Name |

1-methyl-2-pyrrolidin-2-ylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;/h2-3,5,7,10,13H,4,6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLYTEWHQLJCMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCCN3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673809 |

Source

|

| Record name | 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-38-2 |

Source

|

| Record name | 1-Methyl-2-(pyrrolidin-2-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)

![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)

![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)